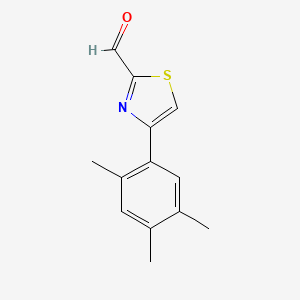

![molecular formula C21H18ClN3O3S2 B2939383 N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1261009-59-9](/img/structure/B2939383.png)

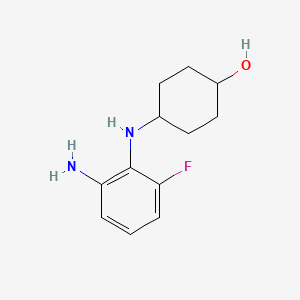

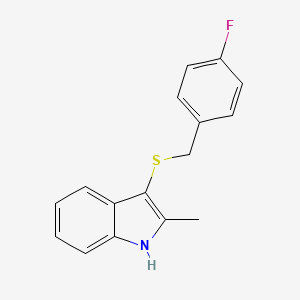

N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel derivative synthesized for its potential pharmacological properties . It is an impurity present in Clopidogrel, a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke .

Physical And Chemical Properties Analysis

The compound is a pale yellow powder with a density of 1.23 g/cm3. It has a melting point of 197°C, a boiling point of 534.8°C at 760 mmHg, a flash point of 307.8°C, and a refractive index of 1.645 .Applications De Recherche Scientifique

Antimicrobial Activity

The thiophene nucleus, a critical component of the compound, has been associated with antimicrobial properties . Compounds containing thiophene have shown inhibitory effects against various organisms, particularly Bacillus subtilis, Escherichia coli, Proteus vulgaris , and Staphylococcus aureus . This suggests that our compound could be developed into a new class of antimicrobials, potentially addressing the growing concern of antibiotic resistance.

Anti-inflammatory Agents

Thiophene derivatives have been reported to act as anti-inflammatory agents . The compound’s structure, which includes a thiophene ring, may be leveraged to synthesize novel anti-inflammatory drugs, possibly offering relief for conditions such as arthritis or inflammatory bowel disease.

Anticancer Activity

Thiophene-containing compounds have demonstrated anti-cancer properties . The compound’s ability to inhibit kinases, which are enzymes that regulate various cellular processes, including cell division, could make it a candidate for cancer therapy, particularly in targeted treatments designed to attack cancer cells without affecting healthy ones.

Antipsychotic and Anti-anxiety Medications

The structural features of the compound suggest potential use in the development of antipsychotic and anti-anxiety medications . Thiophene derivatives have been effective in central nervous system disorders, and further research could lead to new treatments for conditions like schizophrenia or generalized anxiety disorder.

Antioxidant Properties

Compounds with a thiophene nucleus have shown antioxidant capabilities . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The compound could be used to create supplements or drugs that help mitigate the effects of oxidative stress on the body.

Estrogen Receptor Modulation

Some thiophene compounds have been found to modulate estrogen receptors . This application is particularly relevant in the treatment of hormone-responsive cancers, such as breast cancer, where the compound could be used to develop drugs that influence the behavior of estrogen in the body, potentially inhibiting tumor growth.

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S2/c22-16-6-2-1-4-14(16)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-15-5-3-10-29-15/h1-6,8,10-11,17,19H,7,9,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUJQMMVJZJXHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

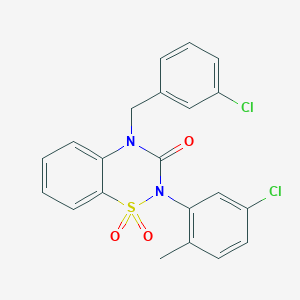

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)

![5-[(3-Nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2939307.png)

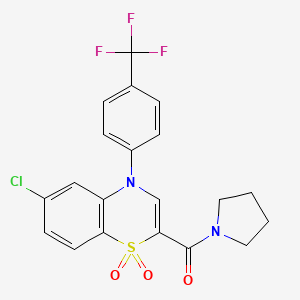

![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)

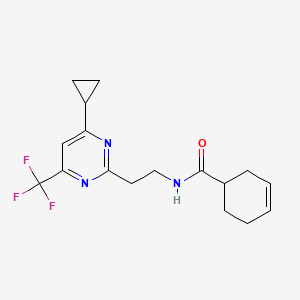

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2939312.png)

![2-Methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2939319.png)